Famotidine-13C,d4 Acid Impurity

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

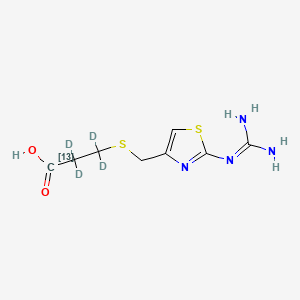

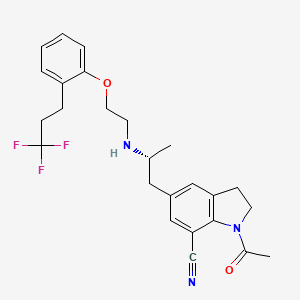

Famotidine-13C,d4 Acid Impurity is a labeled impurity of famotidine, a histamine H2-receptor antagonist. Famotidine is widely used in the treatment of gastric and duodenal ulcers, gastroesophageal reflux disease, and Zollinger-Ellison syndrome. The labeled impurity, this compound, is used in analytical studies to trace and quantify the presence of famotidine and its degradation products in pharmaceutical formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Famotidine-13C,d4 Acid Impurity involves the incorporation of isotopically labeled carbon (13C) and deuterium (d4) into the famotidine molecule. The synthetic route typically starts with the labeled precursors, which are subjected to a series of chemical reactions to form the final impurity. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the incorporation of the isotopic labels without altering the chemical structure of the impurity.

Industrial Production Methods

Industrial production of this compound follows stringent guidelines to maintain the purity and isotopic enrichment of the compound. The process involves large-scale synthesis using high-purity labeled precursors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the impurity from other reaction by-products. Quality control measures are implemented to ensure the consistency and reliability of the impurity for analytical applications.

Chemical Reactions Analysis

Types of Reactions

Famotidine-13C,d4 Acid Impurity undergoes various chemical reactions, including:

Oxidation: The impurity can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the impurity back to its parent compound or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and various alkyl halides are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are analyzed to understand the stability and degradation pathways of the compound.

Scientific Research Applications

Famotidine-13C,d4 Acid Impurity is extensively used in scientific research for:

Analytical Chemistry: Used as an internal standard in HPLC and mass spectrometry to quantify famotidine and its impurities in pharmaceutical formulations.

Pharmacokinetics: Helps in studying the metabolic pathways and degradation products of famotidine in biological systems.

Quality Control: Ensures the purity and stability of famotidine in drug formulations by tracing and quantifying impurities.

Environmental Studies: Used to trace the environmental fate and degradation of famotidine in water and soil samples.

Mechanism of Action

Famotidine-13C,d4 Acid Impurity, like its parent compound famotidine, acts as a histamine H2-receptor antagonist. It competitively inhibits the action of histamine on the H2 receptors of the gastric parietal cells, thereby reducing gastric acid secretion. This mechanism involves blocking the activation of proton pumps that secrete acid into the stomach lumen .

Comparison with Similar Compounds

Similar Compounds

Cimetidine: Another histamine H2-receptor antagonist with a similar mechanism of action but lower potency compared to famotidine.

Nizatidine: Similar to famotidine in its action but with a different chemical structure and metabolic profile.

Uniqueness of Famotidine-13C,d4 Acid Impurity

This compound is unique due to its isotopic labeling, which allows for precise analytical studies and tracing of the compound in various matrices. This makes it an invaluable tool in pharmaceutical research and quality control, providing insights into the stability, degradation, and environmental impact of famotidine .

Properties

Molecular Formula |

C8H12N4O2S2 |

|---|---|

Molecular Weight |

265.4 g/mol |

IUPAC Name |

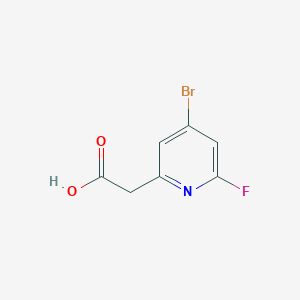

2,2,3,3-tetradeuterio-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl](113C)propanoic acid |

InChI |

InChI=1S/C8H12N4O2S2/c9-7(10)12-8-11-5(4-16-8)3-15-2-1-6(13)14/h4H,1-3H2,(H,13,14)(H4,9,10,11,12)/i1D2,2D2,6+1 |

InChI Key |

JEGZXDCDUSGFSB-VKKAIXRESA-N |

Isomeric SMILES |

[2H]C([2H])([13C](=O)O)C([2H])([2H])SCC1=CSC(=N1)N=C(N)N |

Canonical SMILES |

C1=C(N=C(S1)N=C(N)N)CSCCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile](/img/structure/B13442216.png)

![(NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydroxylamine](/img/structure/B13442230.png)